molecular formula C10H10BrNO B11788710 (R)-4-(3-Bromophenyl)pyrrolidin-2-one CAS No. 1384268-55-6

(R)-4-(3-Bromophenyl)pyrrolidin-2-one

Cat. No.: B11788710
CAS No.: 1384268-55-6
M. Wt: 240.10 g/mol
InChI Key: OKCQAQCUYZLTCI-QMMMGPOBSA-N
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Description

®-4-(3-Bromophenyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Bromophenyl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with a bromophenyl derivative. One common method involves the use of a bromination reaction, where a bromine source is introduced to the phenyl ring of the pyrrolidinone compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of ®-4-(3-Bromophenyl)pyrrolidin-2-one may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Bromophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-4-(3-Bromophenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a probe to study enzyme activities .

Medicine

In medicine, ®-4-(3-Bromophenyl)pyrrolidin-2-one is investigated for its potential therapeutic properties. It is being explored as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ®-4-(3-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group allows for strong binding interactions with these targets, leading to modulation of their activity. The pyrrolidinone core structure provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(3-Bromophenyl)pyrrolidin-2-one
  • 4-(3-Bromophenyl)pyrrolidin-2-one
  • 4-(3-Chlorophenyl)pyrrolidin-2-one
  • 4-(3-Fluorophenyl)pyrrolidin-2-one

Uniqueness

®-4-(3-Bromophenyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-4-(3-Bromophenyl)pyrrolidin-2-one. The presence of the bromine atom also imparts distinct chemical reactivity and binding properties, making it a valuable compound for various applications .

Biological Activity

(R)-4-(3-Bromophenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Chemical Formula : C10_{10}H10_{10}BrNO
  • CAS Number : 1105187-44-7

This structure features a bromophenyl group, which is significant for its biological activity.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of pyrrolidine derivatives. The presence of halogen substituents, such as bromine in this compound, is often linked to enhanced antibacterial efficacy.

Research Findings

  • Antibacterial Efficacy : In vitro studies have shown that various pyrrolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 150 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The proposed mechanism for the antibacterial activity of such compounds includes disruption of bacterial cell membranes and inhibition of DNA gyrase, a key enzyme in bacterial DNA replication .

Data Table: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
2,6-Dipyrrolidino-1,4-dibromobenzene75Bacillus subtilis
2,4,6-Tripyrrolidinochlorobenzene<125E. coli
PyrovaleroneTBDPseudomonas aeruginosa

Antifungal Activity

In addition to antibacterial effects, pyrrolidine derivatives have also been evaluated for their antifungal properties. Some studies indicate that compounds with similar structures can inhibit fungal growth effectively.

  • In Vitro Studies : Compounds analogous to this compound showed promising antifungal activity against strains such as Candida albicans, with varying MIC values depending on the specific structure and substituents .

Anticancer Activity

Recent investigations into the anticancer potential of pyrrolidine derivatives have revealed noteworthy findings.

  • Cell Line Studies : The compound was tested on various cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colon cancer). Results indicated that certain derivatives exhibited cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
  • Structure-Activity Relationship (SAR) : The presence of the bromophenyl group has been associated with increased potency against cancer cells. For example, modifications at the phenyl ring position have shown to enhance activity against A549 cells .

Data Table: Anticancer Activity of Pyrrolidine Derivatives

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDA549
Compound with 4-Chlorophenyl64A549
Compound with 4-DimethylaminophenylTBDHCT116

Properties

CAS No.

1384268-55-6

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(4R)-4-(3-bromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1

InChI Key

OKCQAQCUYZLTCI-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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